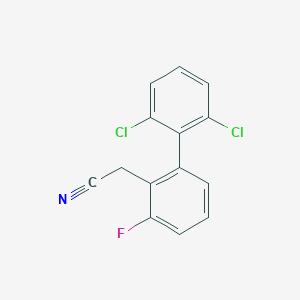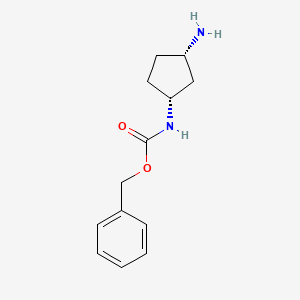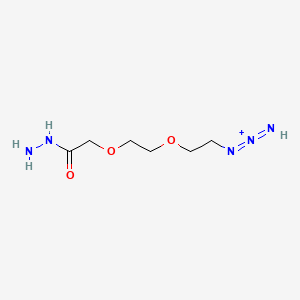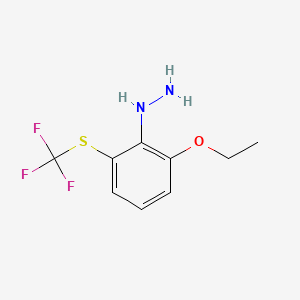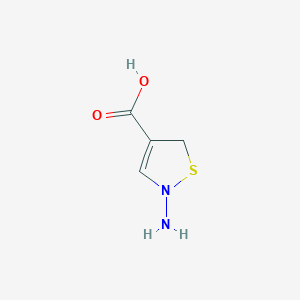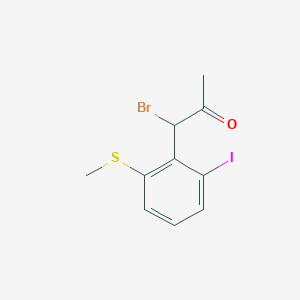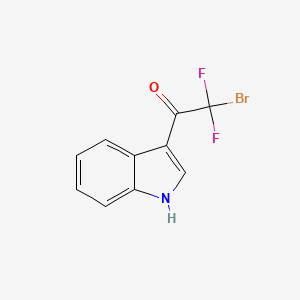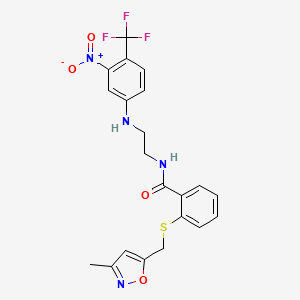
2-(((3-Methylisoxazol-5-yl)methyl)thio)-N-(2-((3-nitro-4-(trifluoromethyl)phenyl)amino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RU-301 is a small molecule inhibitor that targets the TAM family of receptor tyrosine kinases, which includes AXL receptor tyrosine kinase, Tyrosine-protein kinase Mer, and TYRO3 protein tyrosine kinase . This compound has shown potential in blocking the activation of these receptors, which are implicated in various human malignancies .
Preparation Methods
RU-301 is synthesized through a series of chemical reactions that involve the formation of its core structure, followed by functional group modifications. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions to ensure high purity and yield . Industrial production methods for RU-301 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
RU-301 undergoes several types of chemical reactions, including:
Oxidation: RU-301 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: RU-301 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
RU-301 has a wide range of scientific research applications, including:
Cancer Research: RU-301 is used to study its effects on tumorigenicity and cancer cell migration.
Nonalcoholic Steatohepatitis (NASH): The compound has been used to investigate its effects on fibrosis and inflammation in NASH models.
Drug Resistance Studies: It is used to study mechanisms of drug resistance in cancer cells and to develop strategies to overcome resistance.
Mechanism of Action
RU-301 exerts its effects by inhibiting the activation of TAM receptors. It binds to the extracellular domain of AXL at the interface of the Ig-1 ectodomain of AXL and the Lg-1 of Gas6, blocking the dimerization and activation of the receptor . This inhibition leads to reduced signaling through pathways involved in cell survival, proliferation, and migration .
Comparison with Similar Compounds
RU-301 is compared with other similar compounds such as RU-302, warfarin, and R428 . These compounds also target the TAM family of receptors but may differ in their binding affinities, specificities, and overall efficacy. RU-301 is unique in its ability to effectively block Gas6-inducible AXL receptor activation with low micromolar IC values .
Similar Compounds
- RU-302
- Warfarin
- R428
RU-301 stands out due to its potent inhibitory effects on TAM receptor activation and its broad range of applications in scientific research .
Properties
Molecular Formula |
C21H19F3N4O4S |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[2-[3-nitro-4-(trifluoromethyl)anilino]ethyl]benzamide |
InChI |
InChI=1S/C21H19F3N4O4S/c1-13-10-15(32-27-13)12-33-19-5-3-2-4-16(19)20(29)26-9-8-25-14-6-7-17(21(22,23)24)18(11-14)28(30)31/h2-7,10-11,25H,8-9,12H2,1H3,(H,26,29) |
InChI Key |
XRFBPAPIBHOTSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CSC2=CC=CC=C2C(=O)NCCNC3=CC(=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


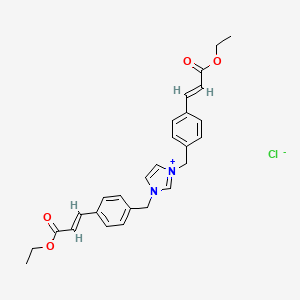
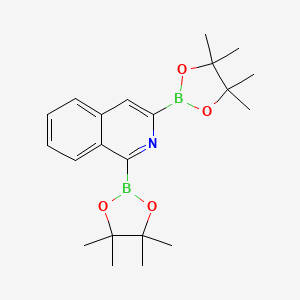
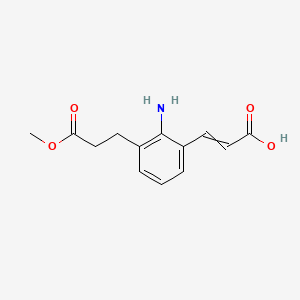
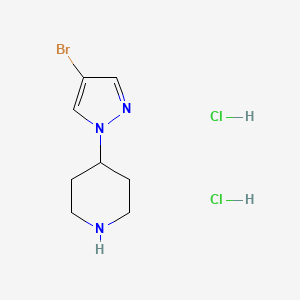
![2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B14050103.png)
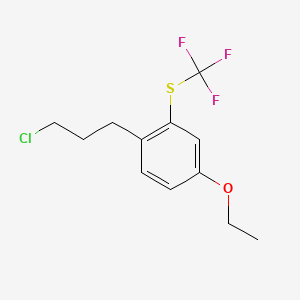
![(NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14050118.png)
